molecular formula C8H9ClO2 B1655398 1-(chloromethoxy)-4-methoxybenzene CAS No. 35657-08-0

1-(chloromethoxy)-4-methoxybenzene

Cat. No.: B1655398
CAS No.: 35657-08-0
M. Wt: 172.61 g/mol
InChI Key: LUTVKDSEUGMERN-UHFFFAOYSA-N
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Description

1-(chloromethoxy)-4-methoxybenzene: is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxy group at the first position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethoxy)-4-methoxybenzene typically involves the chloromethylation of 4-methoxyphenol. This can be achieved through the reaction of 4-methoxyphenol with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions usually require a catalyst such as zinc chloride to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-(chloromethoxy)-4-methoxybenzene can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chloromethoxy group.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones under specific conditions.

    Reduction Reactions: The compound can be reduced to form benzene derivatives with different substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated or demethoxylated benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(chloromethoxy)-4-methoxybenzene involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, facilitating nucleophilic attack by other molecules. The methoxy group can donate electron density to the benzene ring, influencing the reactivity of the compound. These interactions can lead to the formation of various reaction intermediates and products, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

  • Benzene, 1-(methoxymethoxy)-4-methoxy-
  • Benzene, 1-(chloromethoxy)-3-methoxy-
  • Benzene, 1-(chloromethoxy)-2-methoxy-

Comparison:

  • 1-(chloromethoxy)-4-methoxybenzene is unique due to the specific positioning of the chloromethoxy and methoxy groups, which influences its reactivity and chemical properties.
  • Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(chloromethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVKDSEUGMERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455349
Record name Benzene, 1-(chloromethoxy)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-08-0
Record name Benzene, 1-(chloromethoxy)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethoxy)-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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